molecular formula C18H28F6N4O6S2 B12732035 N,N'-Bis(prolyl)cystamine bis(trifluoroacetate) CAS No. 147529-90-6

N,N'-Bis(prolyl)cystamine bis(trifluoroacetate)

Cat. No.: B12732035
CAS No.: 147529-90-6
M. Wt: 574.6 g/mol
InChI Key: BHVVBUUGFOZWRP-AQEKLAMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of prolyl groups attached to a cystamine backbone, with trifluoroacetate as the counterion. Its structure and reactivity make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) typically involves the reaction of cystamine with proline derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature. The prolyl groups are introduced through a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as recrystallization and chromatography, are employed to isolate the desired product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in the cystamine backbone can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The prolyl groups can participate in substitution reactions, where the amide bonds are cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to create hydrogels and other polymeric materials.

    Biology: Employed in the study of protein-protein interactions and as a reagent for modifying proteins and peptides.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) involves its ability to form stable amide bonds and disulfide linkages. These interactions allow it to modify proteins and peptides, influencing their structure and function. The compound can also act as a cross-linking agent, creating networks of polymers that have unique mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(acryloyl)cystamine: Similar in structure but with acryloyl groups instead of prolyl groups.

    N,N’-Bis(maleimido)cystamine: Contains maleimido groups, which provide different reactivity and applications.

    N,N’-Bis(succinimidyl)cystamine: Features succinimidyl groups, commonly used in bioconjugation reactions.

Uniqueness

N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) is unique due to the presence of prolyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it a valuable tool in various research applications.

Properties

CAS No.

147529-90-6

Molecular Formula

C18H28F6N4O6S2

Molecular Weight

574.6 g/mol

IUPAC Name

(2S)-1-[2-[2-[(2S)-2-carbamoylpyrrolidin-1-yl]ethyldisulfanyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H26N4O2S2.2C2HF3O2/c15-13(19)11-3-1-5-17(11)7-9-21-22-10-8-18-6-2-4-12(18)14(16)20;2*3-2(4,5)1(6)7/h11-12H,1-10H2,(H2,15,19)(H2,16,20);2*(H,6,7)/t11-,12-;;/m0../s1

InChI Key

BHVVBUUGFOZWRP-AQEKLAMFSA-N

Isomeric SMILES

C1C[C@H](N(C1)CCSSCCN2CCC[C@H]2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)CCSSCCN2CCCC2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.